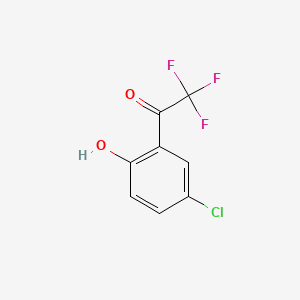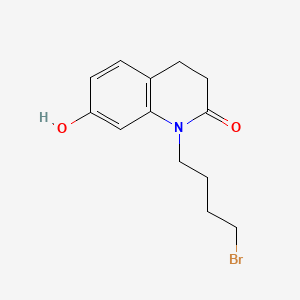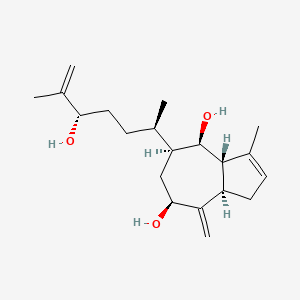
Dictyotriol D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dictyotriol D is a natural product found in Dictyota with data available.
科学的研究の応用
1. Model System for Studying Cellular and Molecular Mechanisms
Dictyostelium discoideum, associated with Dictyotriol D, is a powerful model system used for studying a range of cellular and molecular mechanisms. This includes research areas such as chemotaxis, phagocytosis, signal transduction, and more. The development of comprehensive online resources like dictyBase has made it easier for researchers to access genomic data and biological information, enhancing studies in comparative and functional genomics in various organisms (Kreppel et al., 2004).
2. Investigation of Human Diseases
The social amoeba Dictyostelium discoideum is increasingly utilized as a simple model for investigating issues relevant to human health. Research has covered diverse areas including immune-cell disease and chemotaxis, bacterial intracellular pathogenesis, and neuroprotective and anti-cancer drug action. The simplicity of the Dictyostelium system compared to mammalian cell culture makes it a valuable tool in biomedical research (Williams et al., 2006).
3. Understanding Pattern Formation and Self-Organization in Biology
Dictyostelium discoideum is also a significant model organism for studying self-organization and pattern formation in biology. Research has examined aspects like flow-driven waves in colonies of Dictyostelium, contributing to the understanding of these phenomena in a biological context (Gholami et al., 2015).
4. Data Management and Analytics in Genomics and Transcriptomics
The development of platforms like dictyExpress aids in managing and analyzing high-dimensional data sets in genomics and transcriptomics. This tool enables researchers to perform various analyses, including gene expression profiling, clustering, and gene ontology enrichment analysis, thereby supporting the discovery of novel insights in biological research (Stajdohar et al., 2017).
特性
CAS番号 |
115940-72-2 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.473 |
IUPAC名 |
(3aS,4R,5S,7S,8aR)-5-[(2R,5S)-5-hydroxy-6-methylhept-6-en-2-yl]-3-methyl-8-methylidene-3a,4,5,6,7,8a-hexahydro-1H-azulene-4,7-diol |
InChI |
InChI=1S/C20H32O3/c1-11(2)17(21)9-7-12(3)16-10-18(22)14(5)15-8-6-13(4)19(15)20(16)23/h6,12,15-23H,1,5,7-10H2,2-4H3/t12-,15+,16+,17+,18+,19-,20-/m1/s1 |
InChIキー |
BJMXLMHAHQUQQH-GQWZGNBESA-N |
SMILES |
CC1=CCC2C1C(C(CC(C2=C)O)C(C)CCC(C(=C)C)O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




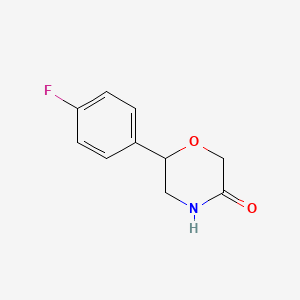
![2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanol](/img/structure/B570756.png)
![6-[4-(Trifluoromethoxy)phenyl]morpholin-3-one](/img/structure/B570757.png)
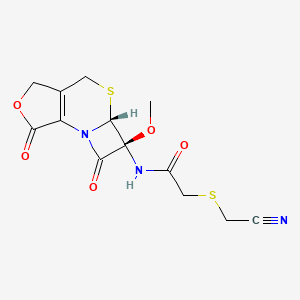

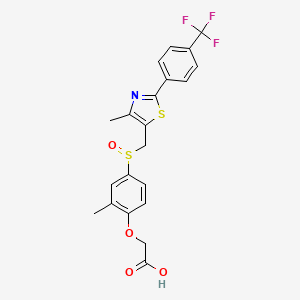
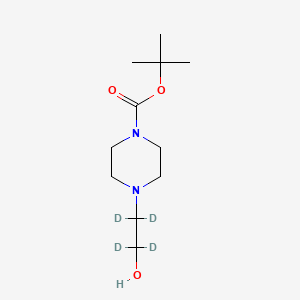
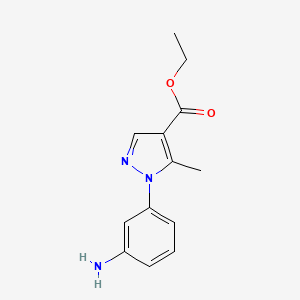
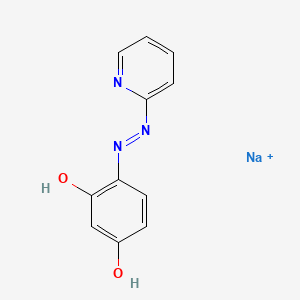
![4-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B570771.png)
